![molecular formula C8H15NO B13471132 {2-Methyl-2-azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13471132.png)
{2-Methyl-2-azaspiro[3.3]heptan-1-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-Methyl-2-azaspiro[33]heptan-1-yl}methanol is a spirocyclic compound featuring a unique structural motif Spirocyclic compounds are characterized by a bicyclic system where two rings share a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-Methyl-2-azaspiro[3.3]heptan-1-yl}methanol typically involves the cyclization of appropriate precursors under basic conditions. One common method includes the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the spirocyclic structure. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the process is crucial, and optimizations are often made to improve yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
{2-Methyl-2-azaspiro[3.3]heptan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like alkyl halides or acyl chlorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
{2-Methyl-2-azaspiro[3.3]heptan-1-yl}methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of {2-Methyl-2-azaspiro[3.3]heptan-1-yl}methanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features but different chemical properties.
2-Azaspiro[3.3]heptane: Lacks the hydroxyl group present in {2-Methyl-2-azaspiro[3.3]heptan-1-yl}methanol, leading to different reactivity and applications
Uniqueness
The presence of the hydroxyl group in this compound provides additional sites for chemical modification, making it a versatile compound for various applications. Its unique spirocyclic structure also contributes to its distinct binding properties and potential as a drug scaffold .
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
(2-methyl-2-azaspiro[3.3]heptan-3-yl)methanol |
InChI |
InChI=1S/C8H15NO/c1-9-6-8(3-2-4-8)7(9)5-10/h7,10H,2-6H2,1H3 |
Clave InChI |
SISMZICJQYQKQR-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2(C1CO)CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B13471051.png)

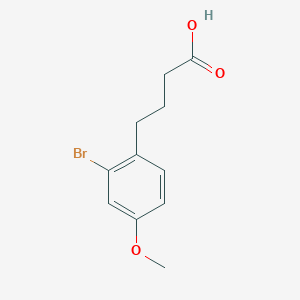
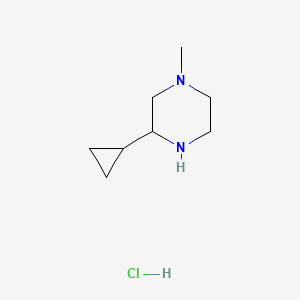
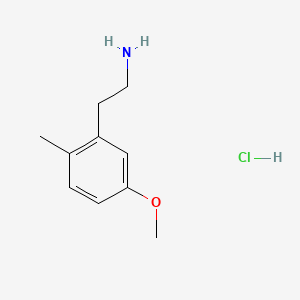
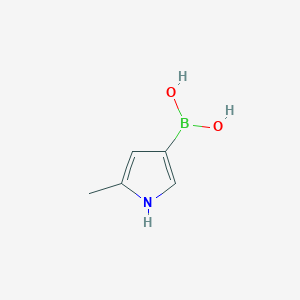

![(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B13471086.png)
![3-(6-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13471087.png)
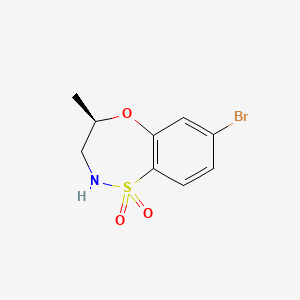
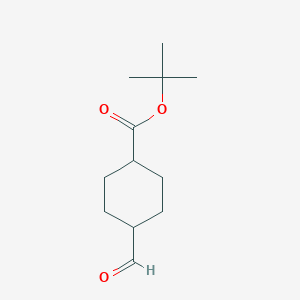
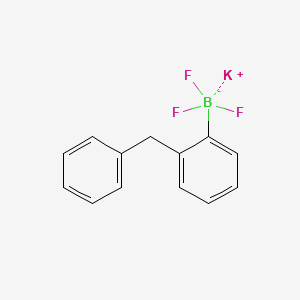
![3-(7-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13471106.png)
![1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13471110.png)
